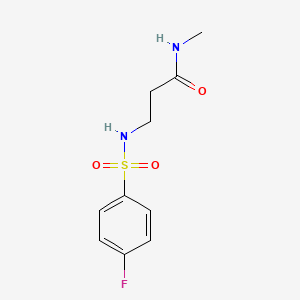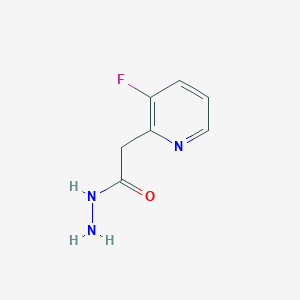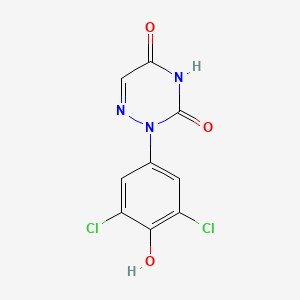
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound known for its unique structure and properties. It features a triazine ring substituted with a dichlorohydroxyphenyl group, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with appropriate triazine precursors under controlled conditions. The reaction is usually carried out in a solvent such as dioxane, with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different triazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, quinones, and reduced triazine compounds.
科学的研究の応用
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring and the dichlorohydroxyphenyl group play crucial roles in these interactions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: Shares the dichlorohydroxyphenyl group but lacks the triazine ring.
2,4,6-Trichloro-1,3,5-triazine: Contains a triazine ring with chlorine substitutions but lacks the hydroxyphenyl group.
Uniqueness
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the combination of the triazine ring and the dichlorohydroxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.
特性
分子式 |
C9H5Cl2N3O3 |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
2-(3,5-dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-5-1-4(2-6(11)8(5)16)14-9(17)13-7(15)3-12-14/h1-3,16H,(H,13,15,17) |
InChIキー |
ZCSSCCNATAHVMY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N2C(=O)NC(=O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
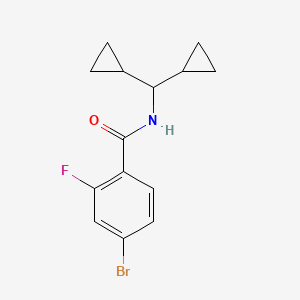
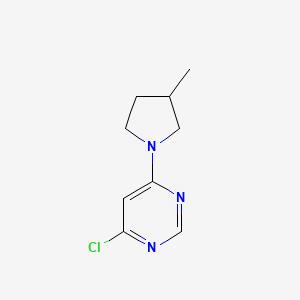
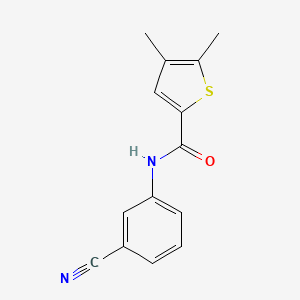
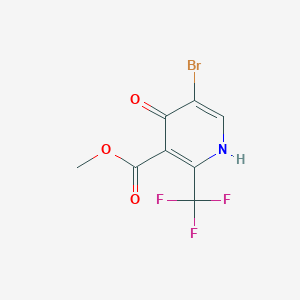
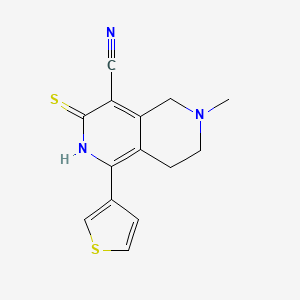
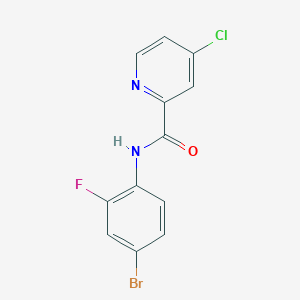
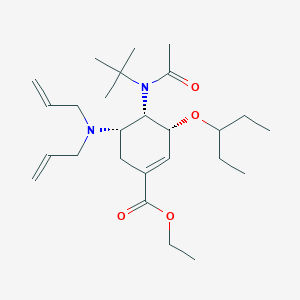
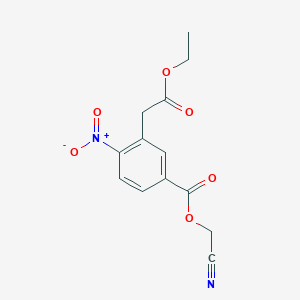
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
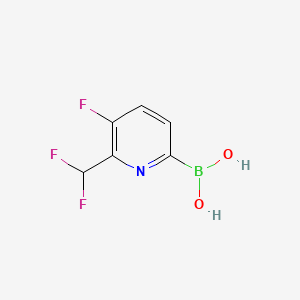
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
